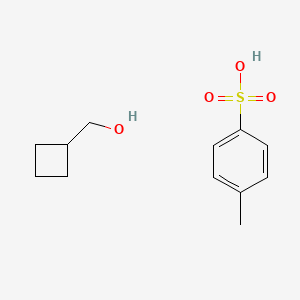
Cyclobutylmethyl 4-methylbenzenesulfonate
Overview
Description
Cyclobutylmethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O3S. It is a white solid at room temperature and is commonly used as a reagent in organic synthesis. The compound is known for its role in various chemical reactions, particularly in the formation of sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutylmethyl 4-methylbenzenesulfonate can be synthesized through the reaction of cyclobutanemethanol with para-toluenesulfonyl chloride in the presence of a base such as 4-dimethylaminopyridine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethyl 4-methylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate ester group. These reactions often involve nucleophiles attacking the electrophilic carbon atom bonded to the sulfonate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.
Scientific Research Applications
Cyclobutylmethyl 4-methylbenzenesulfonate has various applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be used in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Research into potential pharmaceutical applications includes the development of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action for Cyclobutylmethyl 4-methylbenzenesulfonate involves the nucleophilic attack on the electrophilic carbon atom bonded to the sulfonate group. This leads to the displacement of the sulfonate group and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanol: A precursor in the synthesis of Cyclobutylmethyl 4-methylbenzenesulfonate.
Para-toluenesulfonyl chloride: Another sulfonate ester used in similar reactions.
Cyclobutylmethyl 4-methylbenzenesulfonamide: A related compound formed through reactions with amines.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclobutylmethyl group with a 4-methylbenzenesulfonate ester. This unique combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
cyclobutylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-5-7-12(8-6-10)16(13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIHFEJHABJCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)




![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)


![2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide](/img/structure/B2849629.png)


![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)
